
Tert-butyl(2-iodoethoxy)dimethylsilane
Overview
Description
Tert-butyl(2-iodoethoxy)dimethylsilane (CAS: 101166-65-8) is an organosilicon compound with the molecular formula C₈H₁₉IOSi and a molecular weight of 286.229 g/mol . Structurally, it features a tert-butyl group, a dimethylsilyl moiety, and an ethoxy chain substituted with an iodine atom at the β-position. This configuration confers unique reactivity and stability, making it valuable in organic synthesis and materials science .
Key properties include:
- Purity: 95–99% (supplier-dependent)
- Reactivity: The iodine atom acts as a potent electrophile, enabling nucleophilic substitution reactions (e.g., alkylation, cross-coupling) .
- Applications: Used as an alkylating reagent in pharmaceutical intermediates (e.g., saponification reactions yielding carboxylic acids) and in polymer/materials science for functionalized silane derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl(2-iodoethoxy)dimethylsilane can be synthesized through the reaction of tert-butyl(2-hydroxyethoxy)dimethylsilane with iodine in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2-iodoethoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: It can be reduced to form silanes or other reduced silicon-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides or potassium alkoxides, typically under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or ozone are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include reduced silanes.
Scientific Research Applications
Chemical Properties and Reactivity
TBDMS is characterized by its stability and reactivity, particularly in forming carbon-silicon bonds. The presence of the iodine atom enhances its nucleophilicity, making it a valuable reagent in organic synthesis. Its reactivity allows for various chemical transformations, including substitution, oxidation, and reduction reactions.
Key Reactions Involving TBDMS
Reaction Type | Description | Common Reagents |
---|---|---|
Substitution | Iodine can be replaced by other nucleophiles (e.g., halides, alkoxides). | Sodium halides, potassium alkoxides |
Oxidation | TBDMS can be oxidized to yield silanols or siloxanes. | Hydrogen peroxide, ozone |
Reduction | It can be reduced to form silanes or other silicon-containing compounds. | Lithium aluminum hydride, sodium borohydride |
Organic Synthesis
TBDMS is widely used as a reagent in organic synthesis. Its ability to form stable carbon-silicon bonds facilitates the synthesis of complex organic molecules. For instance, it has been employed in the synthesis of various bioactive compounds where silicon plays a crucial role in enhancing biological activity.
Case Study: Synthesis of Bioactive Molecules
- Researchers utilized TBDMS in the synthesis of silanol derivatives that exhibited significant anti-cancer properties. The incorporation of silicon into the molecular structure improved the pharmacokinetic profiles of these compounds.
Biochemistry
In biochemical research, TBDMS serves as a protecting group for alcohols during synthetic procedures. This application is critical in multi-step syntheses where selective protection and deprotection are necessary to achieve desired products without unwanted side reactions.
Case Study: Protecting Group Strategy
- A study demonstrated the use of TBDMS to protect alcohol functionalities during the synthesis of complex natural products. The strategic use of TBDMS allowed for high yields and purity in the final product.
Pharmaceutical Development
TBDMS is increasingly recognized for its role in pharmaceutical chemistry, particularly in the development of silicon-containing drugs. These drugs often exhibit enhanced efficacy and reduced side effects compared to their traditional counterparts.
Example: Silicon-Containing Anticancer Agents
- The incorporation of TBDMS into drug scaffolds has led to the development of new anticancer agents that leverage silicon's unique properties to improve drug delivery and targeting capabilities.
Industrial Applications
In industry, TBDMS finds utility in the production of specialty chemicals and materials. It is particularly valuable in synthesizing silicones and polymers used in various applications ranging from coatings to sealants.
Production of Specialty Chemicals
TBDMS is utilized in creating specialty chemicals that require precise control over silicon incorporation. Its reactivity allows for tailored modifications that meet specific industrial needs.
Polymer Synthesis
The compound is also employed in polymer chemistry to produce silicone-based materials with desirable mechanical and thermal properties. These materials are essential in manufacturing high-performance products such as adhesives and sealants.
Mechanism of Action
The mechanism of action of tert-butyl(2-iodoethoxy)dimethylsilane involves its reactivity as a silicon-containing reagent. The compound can participate in various chemical reactions through the formation and cleavage of silicon-oxygen and silicon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of tert-butyl(2-iodoethoxy)dimethylsilane are best understood through comparison with structurally related organosilicon compounds. Below is an analysis of key analogs:
Halogen-Substituted Ethoxy Silanes
Key Observations :
- Reactivity Trend : Iodo > Bromo > Chloro. The iodine atom’s polarizability enhances electrophilicity, enabling faster nucleophilic substitutions compared to bromo or chloro analogs .
- Steric Effects : The tert-butyl group imposes steric hindrance, reducing reaction rates but improving selectivity in crowded environments .
Ethoxy Silanes with Non-Halogen Functional Groups
Key Observations :
- Azide Group : Enables bioorthogonal click chemistry, useful in bioconjugation and drug delivery systems .
- Alkyne Group : Participates in Huisgen cycloadditions and polymerizations, offering pathways to advanced materials .
Data Tables and Research Findings
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
Tert-butyl(2-iodoethoxy)dimethylsilane (CAS No. 101166-65-8) is a silane compound with notable biological activity and potential applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C₈H₁₉IOSi
- Log P (octanol/water partition coefficient) : 3.09 to 3.96, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems.
- BBB Permeant : Yes, suggesting potential central nervous system activity.
- P-gp Substrate : No, indicating that it may not be actively effluxed by P-glycoprotein, which could enhance its bioavailability .
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyldimethylsilyl chloride with 2-chloroethanol in the presence of base and subsequent iodination. A common method utilizes microwave irradiation for efficiency:
- Reagents : TBSCl, 2-chloroethanol, sodium iodide.
- Conditions : Acetone as solvent, heated at 120°C for 4 hours under an inert atmosphere.
- Yield : Approximately 100% under optimized conditions .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antibacterial activity, particularly against Mycobacterium tuberculosis (M. tb). The ether linkers and structural modifications have been shown to enhance metabolic stability and efficacy in vitro and in vivo:
- Activity against M. tb : Compounds with similar structures demonstrated significant reductions in colony-forming units (CFUs) in mouse models of acute TB infection .
- Combination Therapy : Some derivatives have shown enhanced bactericidal activity when used in combination therapies .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor:
- CYP450 Interaction : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), which is beneficial for minimizing drug-drug interactions during therapeutic applications .
Case Studies
-
Study on Efficacy Against M. tb :
- A study demonstrated that a biaryl derivative of a similar ether linker exhibited an eight-fold increase in efficacy compared to the parent compound in a mouse model of TB infection.
- The study emphasized the importance of structural modifications in enhancing the biological activity of silane derivatives .
- Synthesis and Application in Drug Development :
Summary of Findings
The biological activity of this compound suggests promising applications in medicinal chemistry, particularly concerning antimicrobial properties and enzyme inhibition profiles. Its ability to cross the blood-brain barrier also opens avenues for neurological studies.
Property | Value |
---|---|
Molecular Formula | C₈H₁₉IOSi |
Log P | 3.09 - 3.96 |
BBB Permeant | Yes |
P-gp Substrate | No |
CYP450 Inhibition | None |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl(2-iodoethoxy)dimethylsilane?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of tert-butyl(chloro)dimethylsilane. Key steps include:
- Reacting the chloro precursor with sodium iodide (NaI) in polar aprotic solvents (e.g., acetone or THF) under reflux.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Example: A similar route for tert-butyl(4-iodobutoxy)dimethylsilane achieved 95% yield using K₂CO₃ and KI in acetone at 70°C .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- 1H NMR : Peaks for tert-butyl (δ ~1.0 ppm, singlet), Si(CH₃)₂ (δ ~0.1 ppm), and iodoethoxy chain (δ ~3.5–3.7 ppm for OCH₂CH₂I).
- 13C NMR : Signals for the iodine-bearing carbon (δ ~5–10 ppm) and ether oxygen-linked carbons (δ ~60–70 ppm).
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₈H₁₈IOSi (MW: 314.28 g/mol) .
Q. What purification techniques are effective for this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with nonpolar eluents (e.g., hexane/ethyl acetate 9:1) to separate unreacted iodide or silane precursors.
- Distillation : For large-scale preparations, fractional distillation under reduced pressure may improve purity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Avoid ignition sources (S16 hazard code) due to flammability risks.
- Use gloves and fume hoods to minimize exposure to iodide vapors or hydrolyzed byproducts .
Advanced Research Questions
Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a leaving group in Stille or Suzuki couplings. Example protocol:
- Combine with Pd(PPh₃)₄, arylboronic acid, and base (e.g., K₂CO₃) in THF/water at 80°C.
- Monitor reaction progress via TLC; isolate coupled products via extraction and chromatography .
Q. What distinguishes the reactivity of the iodoethoxy group from bromo/chloro analogs in organosilane chemistry?
- Methodological Answer :
- Kinetics : Iodide’s lower electronegativity accelerates oxidative addition in Pd-catalyzed reactions compared to bromo analogs.
- Side Reactions : Risk of elimination under basic conditions (e.g., NaH), forming ethylene derivatives. Mitigate by using milder bases like K₂CO₃ .
Q. Can this compound function as a dual-purpose reagent in protecting group strategies?
- Methodological Answer :
- Protection : The silane group shields alcohols during multi-step syntheses (e.g., carbohydrate or nucleoside chemistry).
- Functionalization : The iodoethoxy chain enables further alkylation or click chemistry post-deprotection with TBAF .
Q. What challenges arise in optimizing yields for multi-step syntheses involving this compound?
- Methodological Answer :
- Moisture Sensitivity : Hydrolysis of the silane group necessitates anhydrous conditions (e.g., molecular sieves, inert atmosphere).
- Competing Reactivity : Iodide displacement by nucleophiles (e.g., amines) requires stoichiometric control .
Q. How is this compound applied in antiviral drug discovery?
- Methodological Answer :
- Analogous iodoorganosilanes inhibit viral polymerases (e.g., paramyxoviruses) by forming hydrogen bonds with active-site residues.
- Example: Docking studies show the iodine atom enhances binding affinity to conserved polymerase motifs .
Q. What unexpected reactivity has been observed under radical or photochemical conditions?
- Methodological Answer :
- Radical Initiation : Under UV light, homolytic cleavage of the C–I bond generates ethyl radicals, enabling hydroalkylation of styrenes.
- Mitigation : Use radical scavengers (e.g., BHT) or amber glassware to suppress undesired pathways .
Properties
IUPAC Name |
tert-butyl-(2-iodoethoxy)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19IOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAUZMMMFDVBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19IOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456329 | |
Record name | TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101166-65-8 | |
Record name | TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl(2-iodoethoxy)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.